molecular formula C12H31IOSi4 B14411313 CID 78067579

CID 78067579

Katalognummer: B14411313
Molekulargewicht: 430.62 g/mol
InChI-Schlüssel: ATZABIZWGSYLNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78067579 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

The preparation of CID 78067579 involves several synthetic routes and reaction conditions. One common method includes the use of methanol as a solvent and trifluoroacetic acid as a catalyst to carry out an esterification reaction . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

CID 78067579 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include non-nucleophilic alkali, iodine, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include intermediate compounds that can be further processed for various applications.

Wissenschaftliche Forschungsanwendungen

CID 78067579 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to develop new drugs, medical treatments, and diagnostic tools. Additionally, it plays a role in understanding the mechanisms of various biological processes and in the development of new materials and technologies .

Wirkmechanismus

The mechanism of action of CID 78067579 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

CID 78067579 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. The specific differences in their chemical properties and applications can provide insights into the advantages and limitations of this compound .

Eigenschaften

Molekularformel

C12H31IOSi4

Molekulargewicht

430.62 g/mol

InChI

InChI=1S/C12H31IOSi4/c1-16(2,3)12(17(4,5)6,18(7,8)9)15-11-14-10-13/h10-11H2,1-9H3

InChI-Schlüssel

ATZABIZWGSYLNS-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C([Si]COCI)([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.